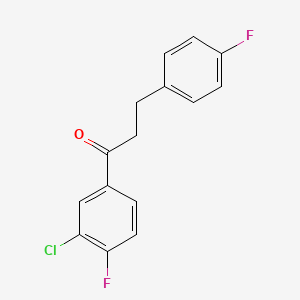

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

Vue d'ensemble

Description

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O. It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)benzoic acid.

Reduction: Formation of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the chlorine and fluorine groups facilitates substitution reactions.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to yield alcohols, making it versatile for synthetic applications .

Biology

The compound has been studied for its potential biological activities , particularly in the following areas:

- Antimicrobial Activity : Derivatives of fluorinated propiophenones have shown significant antimicrobial properties against various bacterial strains and fungi. The halogen substituents enhance their ability to penetrate microbial cell membranes, increasing efficacy.

- Anticancer Potential : Research indicates that fluorinated compounds can inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar structures can interfere with critical signaling pathways involved in tumor growth, suggesting a promising avenue for anticancer drug development .

-

Mechanisms of Action :

- Enzymatic Inhibition : Compounds like this compound may inhibit enzymes essential for cancer cell survival.

- Reactive Oxygen Species Generation : Increased oxidative stress can lead to cell death, a mechanism exploited in cancer therapy.

- Cell Cycle Disruption : By interfering with normal cell cycle progression, these compounds can effectively halt cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer agents. Its unique structure may provide specific interactions with biological targets, enhancing drug efficacy and specificity .

Mécanisme D'action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-fluoropropiophenone

- 4-Chloro-3-fluorophenylpiperazine

- 4’-Chloro-3’-fluoroacetophenone

Comparison

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific

Activité Biologique

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone (CAS Number: 898768-49-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₁ClF₂O

- Molecular Weight : 280.7 g/mol

- Physical State : Off-white solid

- Purity : ≥97% .

Synthesis

The compound is typically synthesized through Friedel-Crafts acylation, involving the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method allows for efficient production under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability. For example, studies have shown a significant reduction in cell growth in specific bacterial strains when exposed to this compound at varying concentrations .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays using human cancer cell lines have shown that treatment with the compound leads to increased rates of apoptosis, as evidenced by the activation of caspases and changes in mitochondrial membrane potential .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation .

Case Studies

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-13-9-11(4-7-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCBMJGAEZQBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644586 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-49-5 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.